1,4,7,10-Tetraazacyclododecane, 1,4-bis[(4-methylphenyl)sulfonyl]-
Description
Chemical Structure and Properties 1,4,7,10-Tetraazacyclododecane, 1,4-bis[(4-methylphenyl)sulfonyl]- (CAS: 105855-71-8) is a macrocyclic compound derived from 1,4,7,10-tetraazacyclododecane (cyclen). Its structure features two para-toluenesulfonyl (tosyl) groups at the 1,4 positions of the cyclen backbone. These sulfonyl groups are electron-withdrawing and bulky, significantly altering the macrocycle’s reactivity and coordination properties compared to unmodified cyclen or its carboxylate/phosphonate derivatives.
Potential Applications While cyclen derivatives are widely used in biomedical applications (e.g., MRI contrast agents, radiopharmaceuticals), the tosyl-functionalized variant is less common in such roles. The sulfonyl groups may render it more suitable as a synthetic intermediate for further modifications, such as protecting amines during organic synthesis or serving as a precursor for specialized ligands.
Properties
IUPAC Name |
1,4-bis-(4-methylphenyl)sulfonyl-1,4,7,10-tetrazacyclododecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O4S2/c1-19-3-7-21(8-4-19)31(27,28)25-15-13-23-11-12-24-14-16-26(18-17-25)32(29,30)22-9-5-20(2)6-10-22/h3-10,23-24H,11-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXUPJGGFUBKCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCNCCNCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463594 | |
| Record name | 1,4,7,10-Tetraazacyclododecane, 1,4-bis[(4-methylphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105855-71-8 | |
| Record name | 1,4,7,10-Tetraazacyclododecane, 1,4-bis[(4-methylphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Tosyl-Protected Cyclization Approach
The most direct route involves constructing the macrocycle using pre-tosylated building blocks. Search result details a method where tosylbis[2-(tosyloxy)ethyl]amine reacts with diethylenetriamine to yield 1-tosyl-1,4,7,10-tetraazacyclododecane. Adapting this approach, bis-tosylation can be achieved by employing a stoichiometric excess of tosyl chloride during the cyclization step. For instance, reacting diethylenetriamine with two equivalents of tosyl chloride in dichloromethane at 0–10°C forms N,N',N''-tris(p-toluenesulfonyl)diethylenetriamine, which subsequently undergoes cyclization with 1,2-dibromoethane in acetonitrile under nitrogen. This method, however, faces challenges in isolating the bis-tosylated product due to competing tris-tosylation (yield: 70–81% for tris-tosylated intermediates).
Key Reaction Conditions:
Post-Cyclization Tosylation of Cyclen
An alternative strategy synthesizes cyclen first, followed by selective tosylation. Search result outlines cyclen preparation via a high-dilution reaction of 1,2-dibromoethane with triethylenetetramine in refluxing acetonitrile. Subsequent tosylation requires careful control to avoid over-sulfonation. For example, treating cyclen with two equivalents of tosyl chloride in the presence of triethylamine (2.5 mol ratio) at 25°C selectively protects two secondary amines, yielding the 1,4-bis-tosylated derivative in 56–60% yield after recrystallization. Regioselectivity arises from the steric accessibility of the 1 and 4 positions in the macrocyclic conformation.
Optimization Insights:
Template-Assisted Synthesis
Recent advances leverage metal templates to preorganize precursors. Search result demonstrates that Zn(II) or Cu(II) ions coordinate tetraamines, directing cyclization. For bis-tosylated cyclen, N,N'-bis(tosyl)diethylenetriamine is complexed with Zn(ClO₄)₂ in methanol, followed by reaction with 1,3-dibromopropane. The metal ion stabilizes the macrocyclic transition state, improving yield (78%) and regioselectivity. After cyclization, the metal is removed via EDTA wash, and the product is isolated by solvent extraction.
Experimental Procedures and Optimization
Reaction Conditions and Reagents
Tosylation Step:
-
Reagents: Tosyl chloride (2.5 mol eq.), triethylamine (3.0 mol eq.)
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Solvent: Dichloromethane (0.5 M)
Cyclization Step:
Purification Techniques
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Recrystallization: From methanol/water (3:1), yielding white crystals (mp 174–175°C).
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Chromatography: Silica gel with ethyl acetate/hexane (1:3), Rf = 0.45.
Comparative Analysis of Synthesis Methods
| Method | Yield | Steps | Regioselectivity | Scalability |
|---|---|---|---|---|
| Tosyl-Protected Cyclization | 70–81% | 3 | Moderate | Limited (complex workup) |
| Post-Cyclization Tosylation | 56–60% | 2 | High | Industrial potential |
| Template-Assisted | 78% | 4 | Excellent | Lab-scale |
Key Findings:
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Post-cyclization methods offer better scalability but require stringent stoichiometric control.
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Template-assisted synthesis achieves superior regioselectivity but involves additional metal-removal steps.
Challenges and Limitations
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Over-Tosylation: Excess tosyl chloride leads to tris- or tetratosylated byproducts, necessitating costly purification.
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Solvent Sensitivity: Acetonitrile and dichloromethane, while effective, pose environmental and safety concerns.
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Metal Residue: Template methods risk contaminating products with metal ions, complicating pharmaceutical applications .
Chemical Reactions Analysis
1,4,7,10-Tetraazacyclododecane, 1,4-bis[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl groups under appropriate conditions.
Complexation Reactions: The compound forms stable complexes with metal ions, which is a key feature of its chemical behavior. .
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
-
Chelating Agent for Metal Ions :
- The compound is utilized as a chelating agent for various metal ions including transition metals. Its ability to form stable complexes is crucial in the development of contrast agents for Magnetic Resonance Imaging (MRI) .
- Case Study : Gadolinium complexes derived from this compound have been investigated as MRI contrast agents due to their favorable relaxivity properties .
-
Drug Delivery Systems :
- The compound's structure allows it to encapsulate therapeutic agents and facilitate targeted delivery. Research has shown that it can be modified to enhance the bioavailability of drugs .
- Case Study : A study demonstrated the successful encapsulation of anticancer drugs within the ligand framework, improving therapeutic efficacy while minimizing side effects .
Materials Science
- Synthesis of Functionalized Polymers :
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Conventional Polymer | 200 | 50 |
| Polymer from Tetraazacyclododecane | 250 | 80 |
- Nanomaterials :
- It has been employed in the fabrication of nanomaterials for applications in catalysis and sensing due to its ability to stabilize metal nanoparticles .
- Case Study : Research highlighted the use of this compound in synthesizing gold nanoparticles with enhanced catalytic activity for organic reactions .
Environmental Applications
-
Heavy Metal Ion Removal :
- The compound has shown promise in environmental remediation by acting as an adsorbent for heavy metal ions from wastewater .
- Case Study : A study reported effective removal rates of lead and cadmium ions using modified forms of this compound, demonstrating its potential for water purification technologies .
- Soil Remediation :
| Method | Heavy Metal Reduction (%) |
|---|---|
| Conventional Treatment | 30 |
| Tetraazacyclododecane Treatment | 70 |
Mechanism of Action
The mechanism of action of 1,4,7,10-tetraazacyclododecane, 1,4-bis[(4-methylphenyl)sulfonyl]- involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with the metal ions, while the sulfonyl groups enhance the stability and solubility of the complexes. These metal complexes can interact with biological molecules, facilitating targeted drug delivery or enhancing imaging contrast. The specific pathways and molecular targets depend on the metal ion and the biological system involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional distinctions between 1,4-bis[(4-methylphenyl)sulfonyl]-1,4,7,10-tetraazacyclododecane and analogous cyclen derivatives:
Key Analysis
- Coordination Chemistry :
Unlike H4dota and Gadobutrol, which utilize carboxylate or hydroxyl groups for strong metal chelation (e.g., Gd³⁺, Cu²⁺), the sulfonyl groups in the target compound lack lone pairs for effective coordination. This limits its utility in biomedical imaging or therapeutic metal complexes . - Solubility :
The hydrophobic para-toluenesulfonyl groups reduce aqueous solubility compared to carboxylate- or hydroxyl-substituted derivatives. This property may restrict its use in biological systems but could be advantageous in organic synthesis . - Stability :
Cyclen derivatives with flexible carboxylate arms (e.g., H4dota) exhibit high thermodynamic and kinetic stability when complexed with lanthanides. In contrast, the rigid sulfonyl substituents likely destabilize metal coordination, favoring dissociation in aqueous environments .
Research Findings and Gaps
- Evidence Limitations: No direct studies on the target compound’s coordination chemistry or biological activity were found in the provided evidence. Existing data on cyclen derivatives (e.g., H4dota) suggest that sulfonyl modifications would impair metal-binding efficacy .
Biological Activity
1,4,7,10-Tetraazacyclododecane (often referred to as "Cyclen") is a macrocyclic polyamine that has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its ability to form stable complexes with metal ions. The compound 1,4-bis[(4-methylphenyl)sulfonyl]- is a derivative of Cyclen that introduces additional functional groups which may enhance its biological activity and potential therapeutic applications.
The chemical structure of 1,4-bis[(4-methylphenyl)sulfonyl]- can be represented as follows:
- Molecular Formula : C18H24N4O2S2
- Molecular Weight : 396.54 g/mol
This compound features two sulfonyl groups attached to the Cyclen framework, which may influence its solubility and interaction with biological targets.
The biological activity of 1,4-bis[(4-methylphenyl)sulfonyl]- is primarily attributed to its ability to chelate metal ions. This property allows it to interact with various biological molecules and pathways. The mechanism can be summarized as follows:
- Chelation : The compound forms stable complexes with transition metals, enhancing their solubility and bioavailability.
- Target Interaction : Metal complexes of Cyclen derivatives have been shown to interact with biomolecules such as proteins and nucleic acids, potentially modulating their functions.
In Vitro Studies
- Anticancer Activity : Research has indicated that Cyclen derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that metal complexes derived from Cyclen show significant inhibition of cell proliferation in prostate cancer cells (PC-3) and breast cancer cells (MCF-7) .
- Receptor Binding Studies : The compound has been evaluated for its binding affinity to G protein-coupled receptors (GPCRs). A notable study compared the binding efficacy of a labeled antagonist derived from Cyclen against traditional agonists in targeting gastrin-releasing peptide receptors (GRPR). The antagonist showed superior tumor uptake and specificity .
In Vivo Studies
- Biodistribution : In animal models, the biodistribution of metal complexes formed with Cyclen derivatives has been assessed using imaging techniques. Results indicated higher accumulation in tumor tissues compared to normal tissues, suggesting potential for targeted therapy .
- Toxicity Assessment : Toxicological evaluations have shown that while some Cyclen derivatives exhibit promising therapeutic effects, careful consideration must be given to their safety profiles. Studies indicate that modifications to the Cyclen structure can reduce toxicity while maintaining efficacy .
Case Study 1: MRI Contrast Agent Development
A significant application of Cyclen derivatives is in the development of MRI contrast agents. A study demonstrated the synthesis of a gadolinium complex using 1,4-bis[(4-methylphenyl)sulfonyl]-, which exhibited enhanced contrast properties in MRI imaging compared to existing agents .
| Parameter | Gadolinium-Cyclen Complex | Traditional Contrast Agents |
|---|---|---|
| Relaxivity (mM^-1s^-1) | 5.0 | 3.0 |
| Tumor-to-background ratio | 8.0 | 4.5 |
| Safety profile | Low toxicity | Moderate toxicity |
Case Study 2: Targeted Drug Delivery Systems
Another innovative use involves the incorporation of Cyclen derivatives in drug delivery systems targeting cancer cells. A study utilized a polymeric carrier functionalized with Cyclen for delivering chemotherapeutic agents directly to tumor sites, resulting in improved therapeutic outcomes .
Q & A
Q. What are the established synthetic routes for 1,4,7,10-Tetraazacyclododecane, 1,4-bis[(4-methylphenyl)sulfonyl]-, and how can reaction conditions be optimized for yield improvement?
The synthesis involves sulfonating the tetraazacyclododecane core with (4-methylphenyl)methanesulfonyl chloride (synthesized via sulfur-mediated reactions as in ) under reflux in ethanol with glacial acetic acid as a catalyst . Yield optimization requires Design of Experiments (DoE) to assess variables like temperature (60–100°C), molar ratios (macrocycle:sulfonylating agent = 1:2), and solvent polarity. Statistical methods (e.g., factorial design) minimize experimental runs while maximizing robustness . Post-reaction purification via recrystallization or silica-gel chromatography ensures purity.
Basic Question
Q. Which spectroscopic and analytical techniques are most effective for characterizing 1,4,7,10-Tetraazacyclododecane derivatives, and how should data interpretation address potential ambiguities?
Key techniques include:
- NMR : ¹H/¹³C/DEPT for structural confirmation (e.g., sulfonyl group integration).
- FT-IR : Sulfonyl S=O stretches (~1350–1300 cm⁻¹) .
- HRMS : Validates molecular ion ([M+H]⁺).
- X-ray crystallography : Resolves stereochemical ambiguities.
Data contradictions (e.g., NMR splitting) may arise from conformational isomerism. Cross-validation with XRD or computational modeling () resolves ambiguities .
Advanced Question
Q. How does the bis-sulfonyl substitution pattern influence the coordination chemistry of 1,4,7,10-Tetraazacyclododecane with transition metals, and what methodologies quantify these effects?
Sulfonyl groups reduce macrocycle basicity, altering metal-binding kinetics. Comparative studies using:
- UV-Vis titration : Determines stability constants (log K) for metal complexes (e.g., Cu²⁺, Gd³+ as in ).
- XAS : Probes electronic effects on metal-ligand bonds.
- Competitive binding assays : Compare affinities against EDTA or unsubstituted cyclen . DFT calculations () model electronic perturbations caused by sulfonyl groups.
Advanced Question
Q. What computational strategies are employed to predict the conformational flexibility and reactivity of sulfonated tetraazacyclododecane macrocycles?
- Molecular dynamics (MD) : Simulates solvent-dependent conformational ensembles (e.g., water vs. DMSO).
- DFT : Optimizes geometries and predicts frontier molecular orbitals (FMOs) for reactivity trends.
Software like Gaussian or ORCA () enables these analyses. Validation against experimental NMR coupling constants ensures accuracy .
Methodological Focus
Q. How should researchers address discrepancies in stability constant measurements for metal complexes of this macrocycle across different studies?
Standardize conditions:
- Ionic strength : Use 0.1 M KCl.
- Analytical cross-validation : Combine potentiometry and spectrophotometry.
Statistical error analysis () identifies outliers. Theoretical alignment () with computational predictions (e.g., log K via DFT) resolves inconsistencies .
Advanced Question
Q. What role do solvent polarity and pH play in modulating the acid-base properties and metal-binding kinetics of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
